3-methyl-3H-[1,2,3]triazolo[4,5-b]pyridine-5-carboxylic acid
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Overview
Description
3-methyl-3H-[1,2,3]triazolo[4,5-b]pyridine-5-carboxylic acid is a heterocyclic compound that belongs to the class of triazolopyridines This compound is characterized by a fused ring system consisting of a triazole ring and a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-3H-[1,2,3]triazolo[4,5-b]pyridine-5-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-amino-5-methylpyridine with an azide source, followed by cyclization to form the triazole ring. The reaction conditions often include the use of solvents such as pyridine and catalysts to facilitate the cyclization process .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
3-methyl-3H-[1,2,3]triazolo[4,5-b]pyridine-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
3-methyl-3H-[1,2,3]triazolo[4,5-b]pyridine-5-carboxylic acid has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-methyl-3H-[1,2,3]triazolo[4,5-b]pyridine-5-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis . The pathways involved in its mechanism of action are often related to its structural features, which allow it to interact with biological macromolecules.
Comparison with Similar Compounds
Similar Compounds
1H-1,2,3-Triazolo[4,5-b]pyridine: A closely related compound with similar structural features but lacking the methyl and carboxylic acid groups.
3-methyl-1H-pyrazolo[4,3-b]pyridine: Another heterocyclic compound with a similar fused ring system but different nitrogen positioning.
Uniqueness
3-methyl-3H-[1,2,3]triazolo[4,5-b]pyridine-5-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methyl and carboxylic acid groups enhances its reactivity and potential for forming hydrogen bonds, making it a valuable compound for various applications.
Properties
CAS No. |
1504192-38-4 |
---|---|
Molecular Formula |
C7H6N4O2 |
Molecular Weight |
178.1 |
Purity |
95 |
Origin of Product |
United States |
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